Sodium acetate-1-13C

Catalog No.
S770655
CAS No.
23424-28-4
M.F
C2H3NaO2
M. Wt
83.026 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium acetate-1-13C

CAS Number

23424-28-4

Product Name

Sodium acetate-1-13C

IUPAC Name

sodium;acetate

Molecular Formula

C2H3NaO2

Molecular Weight

83.026 g/mol

InChI

InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i2+1;

InChI Key

VMHLLURERBWHNL-CGOMOMTCSA-M

SMILES

CC(=O)[O-].[Na+]

Canonical SMILES

CC(=O)[O-].[Na+]

Isomeric SMILES

C[13C](=O)[O-].[Na+]

Sodium acetate-1-13C is a stable isotope-labeled chemical primarily used as a tracer in metabolic flux analysis (MFA) and biosynthetic studies.[1][2] The isotopic label at the carboxyl carbon (C1 position) allows researchers to precisely track the fate of the acetate molecule's carboxyl group as it is incorporated into downstream metabolites. This positional information is critical for distinguishing between different metabolic pathways, a capability not offered by its unlabeled counterpart, sodium acetate. Its principal value lies in providing non-radioactive, position-specific carbon tracking for applications in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[2]

Research Fit

Metabolic Tracing 13C NMR & MS workflows
Site-Specific Probing Carboxyl carbon fate resolution
Isotopic Enrichment Certified 13C enrichment for high-fidelity tracing

Substituting Sodium acetate-1-13C with unlabeled sodium acetate is not viable for tracer studies, as the absence of the 13C label makes metabolic tracking impossible. More critically, substitution with the isomeric Sodium acetate-2-13C provides fundamentally different and non-interchangeable data. Each isotopomer generates distinct labeling patterns in key metabolic hubs like the Tricarboxylic Acid (TCA) cycle.[3] For example, using the 1-13C form versus the 2-13C form allows for the deconvolution of complex pathways, such as the glyoxylate shunt and gluconeogenesis.[4][5] Choosing the incorrect positional isomer will lead to misinterpretation of metabolic flux and invalid experimental conclusions, making precise comparator selection essential during procurement.

Substitution Risk

Sodium acetate-1-13C (target)
Unlabeled / alternative isotopomers
Enables 13C signal in NMR & MS
Unlabeled acetate yields no isotopic trace; indistinguishable from endogenous pools
Tracks carboxyl carbon metabolic fate
Methyl-labeled (2-13C) reports on a different carbon pool; metabolic interpretation shifts
Reported higher DNP polarization at carbonyl site
Uniformly labeled (1,2-13C2) yields mixed spectral signals; DNP efficiency may differ

Essential for Differentiating TCA Cycle from Glyoxylate Shunt Pathways

In metabolic studies of the oleaginous yeast Yarrowia lipolytica, parallel labeling experiments using both [1-13C]acetate and [2-13C]acetate were required to resolve intracellular metabolic fluxes.[4][5] The distinct labeling patterns produced by each positional isomer were essential to quantify the activity of the glyoxylate shunt pathway and its contribution to the TCA cycle and gluconeogenesis.[4] Using only one isomer, or the unlabeled compound, would prevent the accurate calculation of these critical metabolic splits.

Evidence DimensionMetabolic Pathway Resolution
Target Compound DataEnables quantification of glyoxylate shunt and TCA cycle fluxes when used in parallel with [2-13C]acetate.
Comparator Or BaselineUnlabeled sodium acetate: Provides no metabolic flux information. [2-13C]acetate: Provides complementary, but non-interchangeable, labeling patterns.
Quantified DifferenceNot applicable (qualitative resolution)
Conditions13C Metabolic Flux Analysis (MFA) in Yarrowia lipolytica cultured on acetate as the sole carbon source.

For researchers studying central carbon metabolism, this specific isomer is indispensable for accurately quantifying fluxes through interconnected pathways like the TCA cycle and glyoxylate shunt.

DNP Signal Enhancement
Head-to-head
~2-fold higher polarization level for [1-13C]acetate relative to [2-13C]acetate
Supports imaging SNR advantage for carboxyl metabolism research
Conditions: 3.35 T, 1.4 K, 4-oxo-TEMPO radical

Regiospecific Precursor for Polyketide Biosynthesis Studies

In biosynthetic studies of the polyketide-derived aglycone, chartreusin, feeding experiments with [1-13C]acetate and [2-13C]acetate produced distinct 13C NMR spectra.[3] The specific location of the enriched carbon, as determined by which precursor was used, was critical to deducing that the final structure arose from a single 22-carbon polyketide chain.[3] Using unlabeled acetate would yield no biosynthetic information, while using the wrong isomer ([2-13C]acetate) would lead to an incorrect structural hypothesis.

Evidence DimensionBiosynthetic Pathway Elucidation
Target Compound DataLabeling with [1-13C]acetate specifically enriches the carboxyl-derived carbons in the final polyketide structure.
Comparator Or Baseline[2-13C]acetate: Enriches the methyl-derived carbons, providing complementary data. Unlabeled acetate: No enrichment observed.
Quantified DifferenceNot applicable (structural elucidation)
ConditionsFeeding experiments in Streptomyceschartreusis cultures, followed by 13C NMR analysis of the isolated chartreusin.

This compound is the correct procurement choice for synthetic and natural product chemists needing to confirm the specific origin of carbonyl carbons in a polyketide backbone.

Site-Specific Carbon Tracing
Cross-study comparable
Differential 13C NMR enrichment pattern enables distinct assignment of carboxyl- vs methyl-derived carbons in cephalosporin C
Essential for resolving carboxyl-group fate in biosynthetic pathway studies
In vivo study in C. acremonium, 13C NMR analysis

Required for Correcting Whole-Body Fatty Acid Oxidation Measurements

In human studies measuring whole-body fatty acid oxidation, a correction factor is required to account for the loss of 13C label within the TCA cycle and bicarbonate pool.[3] This is determined by a separate infusion of 13C-labeled acetate, which enters the TCA cycle as acetyl-CoA. The difference between the amount of [1-13C] or [1,2-13C]acetate infused and the amount of 13CO2 recovered in expired air provides the necessary correction factor for the primary tracer study (e.g., with [U-13C]palmitate).[3] Using unlabeled acetate for this critical calibration step is not possible.

Evidence DimensionTracer Study Correction Factor
Target Compound DataEnables calculation of the 13CO2 recovery fraction from acetyl-CoA entering the TCA cycle.
Comparator Or BaselineUnlabeled acetate: Cannot be traced in expired air, making it unsuitable for calculating the correction factor.
Quantified DifferenceNot applicable (methodological requirement)
ConditionsHuman in vivo studies involving infusion of 13C-labeled acetate and measurement of 13CO2 in breath to determine tracer recovery.

For clinical and physiological researchers quantifying systemic metabolism, this labeled compound is a required process component for ensuring the accuracy of fatty acid oxidation data.

cGMP & Endotoxin Grade
Class-level inference
cGMP-grade, endotoxin-tested material available vs standard research grade (non-GMP, not endotoxin tested)
Required for translational research-grade synthesis
Specification comparison (Cat. W6365 vs 668656)
Mass Shift (M+1)
Class-level inference
+1 Da mass shift relative to unlabeled acetate (82.03→83.03 g/mol)
Enables specific isotopologue quantification in MS-based metabolomics
MS analysis; unlabeled acetate M=82.03 g/mol

Quantitative Metabolic Flux Analysis (MFA) of Central Carbon Metabolism

For systems biologists and metabolic engineers who need to precisely quantify carbon flow through central metabolic pathways. The use of Sodium acetate-1-13C, often in parallel with its 2-13C isomer, is essential for resolving the relative activities of the TCA cycle, glyoxylate shunt, and anaplerotic reactions in microorganisms cultured on C2 carbon sources.[3]

Elucidation of Polyketide and Fatty Acid Biosynthetic Pathways

For natural product chemists and biochemists determining the biosynthetic origins of complex molecules. This tracer allows for the definitive identification of which atoms in the final product are derived from the carboxyl carbon of acetyl-CoA, which is critical for confirming polyketide assembly mechanisms.[4]

In Vivo Human and Animal Studies of Systemic Metabolism

For clinical researchers and physiologists studying whole-body energy expenditure and substrate utilization. Infusion of Sodium acetate-1-13C is a validated method for determining the acetate correction factor, a necessary step for accurately quantifying fatty acid oxidation rates from primary tracer data.[5]

Application Fit Matrix

Application
Selection Property
Validation Focus
Hyperpolarized 13C metabolic imaging research
Carbonyl-13C site for DNP signal enhancement
Polarization level and imaging SNR
Biosynthetic pathway elucidation (polyketide/fatty acid)
Site-specific carboxyl carbon tracing
13C NMR incorporation pattern
Translational research-grade synthesis
cGMP-grade material availability
cGMP compliance review and endotoxin testing

UNII

73J74S8H3O

Other CAS

23424-28-4

Wikipedia

1-sodium acetate c-13

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